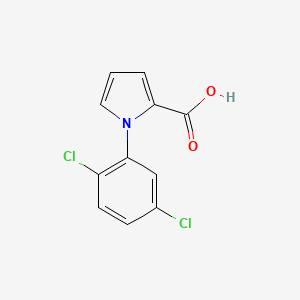

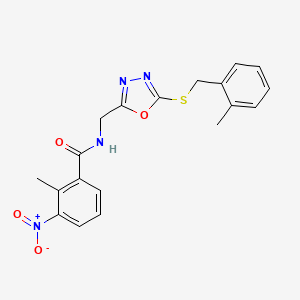

1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a multifunctional molecule that incorporates a bromonaphthalene moiety, which is known for its phosphorescence properties, and a triazole ring, which is often used in medicinal chemistry for its antimicrobial activities. The bromonaphthalene part of the molecule can be associated with intense room-temperature phosphorescence when included in host-guest complexes with beta-cyclodextrin and Triton X-100, as seen in the study of 1-bromonaphthalene . The triazole component is structurally similar to the 1,3,4-oxadiazole derivatives that have been synthesized with a 6-bromonaphthalene moiety and have shown antimicrobial activities .

Synthesis Analysis

The synthesis of compounds related to 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol involves multiple steps, starting from a bromonaphthalene derivative. For instance, the synthesis of 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety includes the treatment of 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide with various aromatic acids in the presence of POCl3 . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could be employed, involving halogenated naphthalene derivatives and subsequent reactions to introduce the triazole and propanol components.

Molecular Structure Analysis

The molecular structure of 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is likely to be complex, with the potential for intramolecular interactions between the aromatic system and the triazole ring. The presence of the bromine atom on the naphthalene ring could facilitate electrophilic aromatic substitution reactions, which are a common synthetic pathway for functionalizing aromatic compounds. The molecular structure of related platinum complexes has been elucidated using X-ray crystallography, as seen in the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes . Such analytical techniques could also be applied to determine the precise structure of the compound .

Chemical Reactions Analysis

The bromonaphthalene and triazole components of the molecule suggest that it could participate in various chemical reactions. The bromine atom makes the naphthalene ring a suitable candidate for further functionalization through nucleophilic aromatic substitution. The triazole ring could engage in reactions typical for heterocycles, such as alkylation or acylation. The oxadiazole derivatives related to the triazole have been used in Mannich reactions and reactions with alkyl/aryl halides to yield various substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol would be influenced by its functional groups. The bromonaphthalene moiety is associated with phosphorescence, especially when in a complex with beta-cyclodextrin and Triton X-100, which could affect its optical properties . The triazole ring is known for its stability and potential antimicrobial properties, as seen in related oxadiazole derivatives . The compound's solubility, melting point, and other physicochemical characteristics would be determined by the interplay of these functional groups and their overall molecular architecture.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Compounds with bromonaphthalenyl and triazolyl groups are often synthesized for their unique chemical properties, serving as intermediates in the synthesis of complex molecules. For instance, bromonaphthalene derivatives have been utilized in the synthesis of catalysts for carbon-carbon bond formation, showcasing their potential in organic synthesis and catalysis (Fossey & Richards, 2004).

Antimicrobial and Antifungal Applications

Triazole derivatives, including those similar to the specified compound, have shown promising antimicrobial and antifungal activities. Research demonstrates that certain triazole compounds exhibit significant efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents (Lima-Neto et al., 2012).

Material Science and Surface Activity

Some bromonaphthalenyl and triazolyl derivatives exhibit surface-active properties, which could be exploited in material science for the creation of novel materials with specific surface characteristics. These properties can be tailored for applications in coatings, adhesives, and other material science fields (El-Sayed, 2006).

Photophysical and Electrochemical Properties

Compounds bearing bromonaphthalene and triazolyl groups have been studied for their photophysical and electrochemical properties, indicating potential applications in photodynamic therapy, as fluorescent markers, or in the development of electronic devices (Pelizaro et al., 2019).

Eigenschaften

IUPAC Name |

1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c1-11-19-12(2)21(20-11)9-16(22)10-23-17-6-4-13-7-15(18)5-3-14(13)8-17/h3-8,16,22H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTADVQLXVDSMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528977.png)

![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)

![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)

![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)